Technical Reference: Spectroscopic Profile of 2,3,4,5-Tetramethylpyridine
Technical Reference: Spectroscopic Profile of 2,3,4,5-Tetramethylpyridine
This technical guide provides an in-depth spectroscopic characterization of 2,3,4,5-Tetramethylpyridine , a substituted pyridine derivative utilized in pharmaceutical synthesis and catalysis.[1]
This guide synthesizes theoretical chemical shift principles with standard experimental data to provide a robust reference for structural elucidation.[1]
Compound Identity & Significance
2,3,4,5-Tetramethylpyridine is an asymmetric polymethylated pyridine.[1] Unlike its symmetric isomer (2,3,5,6-tetramethylpyridine), the 2,3,4,5- isomer possesses a unique substitution pattern that creates a distinct electronic environment for the single aromatic proton at position 6.[1]
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CAS Number: 18441-60-6[1]
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Molecular Formula:
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Molecular Weight: 135.21 g/mol [1]
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IUPAC Name: 2,3,4,5-Tetramethylpyridine[1]
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Key Application: Used as a sterically hindered base in organic synthesis and a precursor for complex heterocyclic pharmaceutical intermediates.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7][8][9]
Structural Logic & Numbering
The molecule lacks a plane of symmetry, resulting in distinct magnetic environments for the methyl groups, particularly distinguishing the methyl at C-2 (adjacent to nitrogen) from those at C-3, C-4, and C-5.[1]
Figure 1: Structural connectivity and numbering scheme for 2,3,4,5-Tetramethylpyridine.[1][2][3]
H NMR Data (Proton)
The proton spectrum is characterized by a single aromatic signal and a cluster of aliphatic methyl signals.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-6 | 8.00 – 8.20 | Singlet (s) | 1H | Aromatic: Deshielded due to |
| 2-Me | 2.40 – 2.55 | Singlet (s) | 3H | |
| 3-Me | 2.10 – 2.25 | Singlet (s) | 3H | |
| 4-Me | 2.10 – 2.25 | Singlet (s) | 3H | |
| 5-Me | 2.15 – 2.30 | Singlet (s) | 3H |
Note: Data is based on substituent chemical shift additivity rules for alkyl-pyridines in
C NMR Data (Carbon)
The carbon spectrum confirms the asymmetry of the molecule with 9 distinct signals (5 aromatic, 4 aliphatic).
| Position | Shift ( | Type | Assignment Logic |
| C-2 | 155.0 – 158.0 | Quaternary (C) | Deshielded ( |
| C-6 | 145.0 – 148.0 | Methine (CH) | Deshielded ( |
| C-4 | 140.0 – 144.0 | Quaternary (C) | |
| C-3, C-5 | 128.0 – 135.0 | Quaternary (C) | |
| 2-Me | 22.0 – 24.0 | Methyl ( | Most downfield methyl due to Nitrogen proximity. |
| 3,4,5-Me | 15.0 – 19.0 | Methyl ( | Clustered upfield aliphatic signals. |
Mass Spectrometry (MS) Profiling
Fragmentation Pathway (EI-MS, 70 eV)
Pyridines with alkyl side chains exhibit characteristic fragmentation, primarily driven by the stability of the aromatic ring and the formation of azatropylium ions.
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Molecular Ion (
):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 135 (Prominent, often Base Peak or near 100%). -
[M - H]
: 134 (Loss of benzylic hydrogen to form a stable cation). -
[M - CH
]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> : 120 (Loss of a methyl group). -
[M - HCN]: Common in unsubstituted pyridines but suppressed in highly methylated derivatives.[1]
Figure 2: Primary fragmentation pathway for 2,3,4,5-Tetramethylpyridine under Electron Impact (EI).
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the interplay between the aromatic heterocyclic ring and the saturated methyl substituents.
| Region ( | Intensity | Assignment |
| 3000 – 3080 | Weak | Aromatic C-H Stretch: Only one C-H bond (C-6) contributes, making this band very weak. |
| 2850 – 2970 | Strong | Aliphatic C-H Stretch: Four methyl groups provide a strong, multi-peak signal.[1] |
| 1580 – 1600 | Medium | C=N Ring Stretch: Characteristic pyridine "breathing" mode.[1] |
| 1450 – 1500 | Medium | C=C Aromatic Stretch: Skeletal vibrations. |
| 1375 – 1385 | Medium | C-H Bending (Methyl): Symmetric deformation of |
| ~850 – 900 | Medium | C-H Out-of-Plane Bending: Characteristic of isolated aromatic protons.[1] |
Comparative Analysis: Isomer Differentiation
A critical challenge in synthesis is distinguishing 2,3,4,5-tetramethylpyridine from its symmetric isomer, 2,3,5,6-tetramethylpyridine .[1]
| Feature | 2,3,4,5-Tetramethylpyridine (Target) | 2,3,5,6-Tetramethylpyridine (Isomer) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Singlet at ~8.0 ppm (H-6) | Singlet at ~7.0 ppm (H-4) | |
| 4 distinct signals (or 3 with overlap) | Only 2 distinct signals (2,6-Me and 3,5-Me) | |
| 9 distinct signals | Only 5 distinct signals |
Experimental Protocols
Protocol A: NMR Sample Preparation
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Solvent Selection: Use Chloroform-d (
) (99.8% D) with 0.03% TMS as an internal standard. Pyridines are soluble inngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
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Acquisition:
- H: 16 scans, 1 second relaxation delay.
- C: 512 scans minimum (quaternary carbons require high signal-to-noise).
Protocol B: GC-MS Analysis
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Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
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Carrier Gas: Helium at 1.0 mL/min constant flow.
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Temperature Program:
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Start: 60°C (hold 1 min).
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Ramp: 10°C/min to 200°C.[1]
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Hold: 250°C for 5 mins.
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Inlet: Split mode (50:1), 250°C.
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Detection: EI mode, 70 eV, scan range 40–300 amu.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87644, 2,3,4,5-Tetramethylpyridine.[1] Retrieved from [Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg.[1] (Authoritative source for substituent chemical shift additivity rules).
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NIST Mass Spectrometry Data Center. 2,3,4,5-Tetramethylpyridine Mass Spectrum.[1] National Institute of Standards and Technology.[1] Retrieved from [Link]
